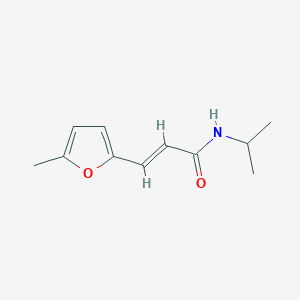
(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide, also known as MFPA, is a synthetic compound derived from the natural product 5-methylfuran-2-carboxylic acid. MFPA is an important research compound that has been used in various scientific studies to investigate its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide has been used in numerous scientific studies for its potential therapeutic applications. It has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. For example, in one study, (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide was shown to inhibit the growth of cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide has been studied for its potential to reduce inflammation and improve wound healing.
Mecanismo De Acción
The exact mechanism of action of (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and proteins involved in inflammation, cell proliferation, and apoptosis. Additionally, (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide is thought to bind to certain receptors on the surface of cells, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide can inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to have antimicrobial and antifungal properties. In vivo studies have shown that (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide can reduce inflammation and improve wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide in laboratory experiments has several advantages. It is a synthetic compound, making it easy to obtain in the laboratory. Additionally, it is relatively inexpensive and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to synthesize in large quantities, and its effects on certain biochemical and physiological processes are not fully understood.
Direcciones Futuras
There are many potential future directions for (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide research. For example, further studies could be conducted to better understand its mechanism of action and its effects on various biochemical and physiological processes. Additionally, more research could be conducted to explore its potential therapeutic applications, such as its potential to be used as an anti-inflammatory agent or an anticancer drug. Additionally, further research could be conducted to explore its potential to be used as an antimicrobial or antifungal agent. Finally, more research could be conducted to explore its potential to be used as a wound healing agent.
Métodos De Síntesis
(2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide can be synthesized via a two-step process. The first step involves the reaction of 5-methylfuran-2-carboxylic acid with 1-bromopropan-2-one in the presence of potassium carbonate to form the intermediate compound 2-bromo-3-(5-methylfuran-2-yl)-propan-2-one. This intermediate compound is then reacted with a primary amine such as N-methylpropan-2-amine in the presence of a base such as potassium hydroxide to produce (2E)-3-(5-methylfuran-2-yl)-N-(propan-2-yl)prop-2-enamide.
Propiedades
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)12-11(13)7-6-10-5-4-9(3)14-10/h4-8H,1-3H3,(H,12,13)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKBUWNBRWYFEW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-3-(5-methyl-furan-2-yl)-acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

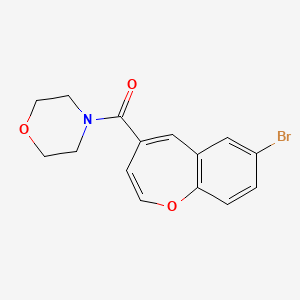
![7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide](/img/structure/B6422333.png)
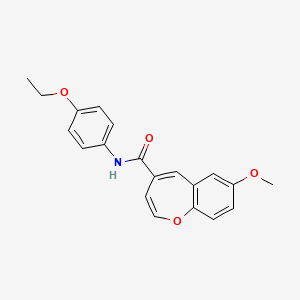
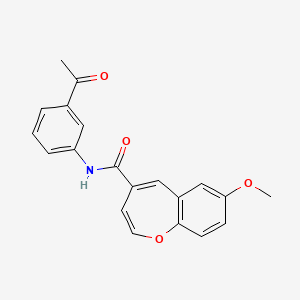
![N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B6422363.png)
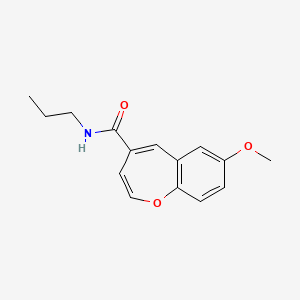
![ethyl 1-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422373.png)
![ethyl 7-methyl-4-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422380.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6422388.png)
![N-(2,6-dimethylphenyl)-2-{3-[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B6422398.png)

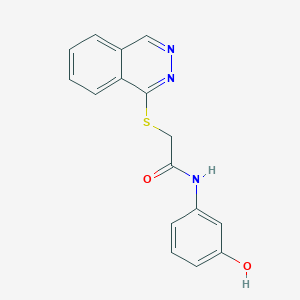
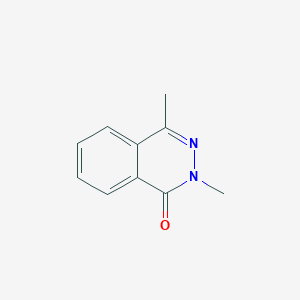
![N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422426.png)